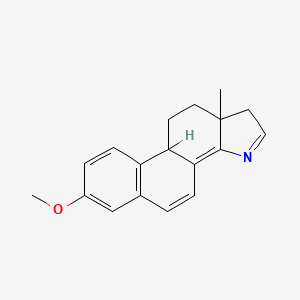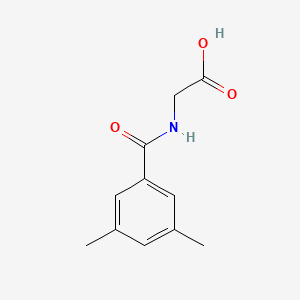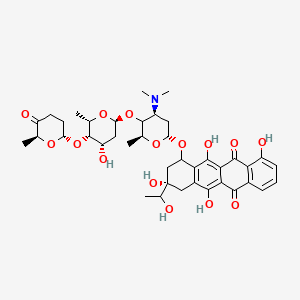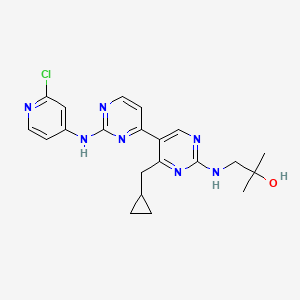
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Benzene derivatives play a crucial role in synthesis and catalysis. The use of benzene and its derivatives as catalysts or intermediates in the synthesis of complex molecules is widespread. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012). Similarly, rhenium-catalyzed trifluoromethylation of arenes uses hypervalent iodine reagents for the electrophilic trifluoromethylation of aromatic compounds, demonstrating the utility of benzene derivatives in modifying aromatic compounds with trifluoromethyl groups (Mejía & Togni, 2012).
Fluorescence and Imaging
Benzene derivatives are also significant in the development of fluorescent dyes and imaging agents. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, based on a benzene ring, exhibits high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, and solvent- and pH-independent, highlighting the versatility of benzene derivatives in imaging applications (Beppu et al., 2015).
Environmental and Biological Applications
Benzene derivatives find applications in environmental sensing and biological activities. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates, which include benzene structures, can act as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, demonstrating the role of benzene derivatives in environmental monitoring (Zhao et al., 2017). Additionally, benzo[b]thiophene derivatives have been highlighted for their pharmacological properties, indicating the importance of benzene-based molecules in medicinal chemistry (Isloor et al., 2010).
Chemical Properties and Reactions
The electrochemical fluorination of benzenes containing trifluoromethyl groups has been explored, showcasing the chemical reactivity of benzene derivatives under electrochemical conditions. This process results in the formation of perfluorocyclohexane derivatives, indicating the potential for chemical transformations of benzene derivatives in synthetic chemistry (Yonekura et al., 1976).
Eigenschaften
IUPAC Name |
(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMATXQOCNARQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002889 |
Source


|
| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- | |
CAS RN |
82789-49-9 |
Source


|
| Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







